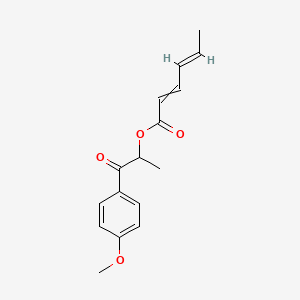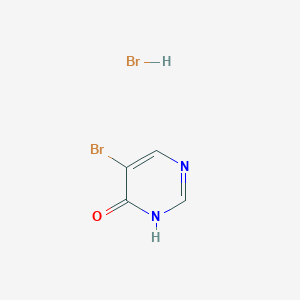
Q8 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Q8 hydrochloride: is a chemical compound known for its role as an antagonist of cysteinyl leukotriene receptors. It is primarily used in scientific research to study its effects on various biological pathways, particularly those related to inflammation and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of Q8 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: Q8 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Q8 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, particularly those involving inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in conditions related to inflammation and angiogenesis.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
Q8 hydrochloride exerts its effects by antagonizing cysteinyl leukotriene receptors, which are involved in the inflammatory response. By blocking these receptors, this compound can inhibit the signaling pathways that lead to inflammation and angiogenesis. This mechanism makes it a valuable tool for studying diseases related to these processes .
類似化合物との比較
- Cucurbit8uril: Known for its molecular recognition properties and ability to bind aromatic peptides.
- Methyl viologen: Often used in combination with cucurbit8uril for selective binding studies .
Uniqueness: Q8 hydrochloride is unique in its specific antagonistic action on cysteinyl leukotriene receptors, which distinguishes it from other compounds that may have broader or different biological targets. This specificity makes it particularly useful for targeted research applications .
特性
分子式 |
C17H14ClNO2 |
|---|---|
分子量 |
299.7 g/mol |
IUPAC名 |
2-[(E)-2-quinolin-2-ylethenyl]benzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+; |
InChIキー |
LNPCQDLAMXHIFY-WVLIHFOGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=C(C=CC(=C3)O)O.Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)

![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11714033.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)
![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)

